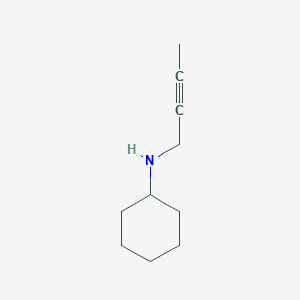

But-2-ynyl-cyclohexyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of But-2-ynyl-cyclohexyl-amine and related compounds involves several innovative methodologies. A notable approach is the use of but-2-ynylbisoxycarbonyl (Bbc) groups as a novel C2-symmetric protecting group for amines, developed through the protection of amines using one equivalent of the bischloroformate, BbcCl. This method proves essential in peptide synthesis and demonstrates orthogonality with Cbz, Fmoc, and Boc groups (Ramesh & Chandrasekaran, 2005).

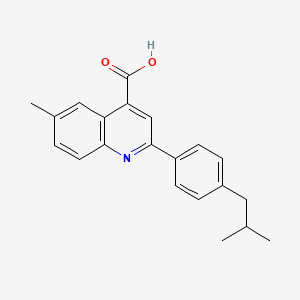

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analyses, including X-ray crystallography. For example, the synthesis, characterization, and X-ray crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine showcase the precise molecular configuration of such compounds, providing insights into their structural dynamics (Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its versatility in organic synthesis. A pivotal reaction is the palladium-catalyzed cycloisomerization of (Z)-(2-en-4-ynyl)amines to substituted pyrroles, illustrating the compound's reactivity and potential for generating complex heterocyclic structures (Gabriele, Salerno, & Fazio, 2001).

科学的研究の応用

Cycloisomerization in Synthesis

But-2-ynyl-cyclohexyl-amine is involved in cycloisomerization reactions. Gabriele et al. (2001) and (2003) describe its use in the cycloisomerization of (Z)-(2-en-4-ynyl)amines to synthesize substituted pyrroles, with palladium chloride as a catalyst. This process exhibits smooth cycloisomerization at temperatures between 25-100°C in anhydrous N,N-dimethylacetamide (Gabriele et al., 2001) and (Gabriele et al., 2003).

Asymmetric Allylic Amination

In the field of asymmetric synthesis, Uozumi et al. (2004) report the use of this compound in asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines, catalyzed by a palladium complex. This reaction occurs in water under heterogeneous conditions, leading to the formation of cycloalkenylamines with high enantiomeric selectivity (Uozumi et al., 2004).

Protection of Amines and Amino Acids

Ramesh and Chandrasekaran (2005) developed a novel C2-symmetric protecting group for amines, the but-2-ynylbisoxycarbonyl (Bbc) group, which can be deblocked with tetrathiomolybdate under neutral conditions. This compound plays a role in this context, demonstrating its application in peptide synthesis and orthogonality with other protecting groups (Ramesh & Chandrasekaran, 2005).

Biobased Amines and Material Chemistry

Froidevaux et al. (2016) discuss the synthesis of biobased primary and secondary amines, including this compound, from various biomass sources. Their use as building blocks in material chemistry, particularly for the synthesis of biobased polymers, highlights the growing interest in sustainable monomers and polymers in various applications (Froidevaux et al., 2016).

Safety and Hazards

将来の方向性

While specific future directions for But-2-ynyl-cyclohexyl-amine were not found in the sources, the field of organic synthesis is continually evolving with new methods and applications being developed. The use of bio-based amines in various industries, including pharmaceuticals, agrochemicals, and materials science, is a growing area of research .

特性

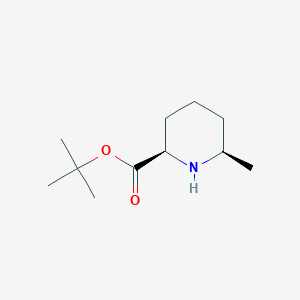

IUPAC Name |

N-but-2-ynylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-3-9-11-10-7-5-4-6-8-10/h10-11H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTIWUUGQBIURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)

![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)